![molecular formula C9H13NO B132246 (3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole CAS No. 155687-96-0](/img/structure/B132246.png)
(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of ((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical And Physiological Effects
((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been reported to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it has been shown to reduce pain and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole in lab experiments is its potent antitumor activity and anti-inflammatory effects. However, one of the limitations is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for the research on ((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular diseases. Additionally, more research is needed to optimize its synthesis method and improve its availability for researchers.
Conclusion:
In conclusion, ((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole is a chemical compound that has shown promising potential in various fields, including medicinal chemistry and inflammation research. Its potent antitumor activity, anti-inflammatory, and analgesic effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of ((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole involves a series of chemical reactions. One of the most common methods is the one-pot reaction of 2-methyl-2-nitropropane with 1,3-cyclohexadiene in the presence of a reducing agent such as zinc and acetic acid. This method has been reported to yield high purity and high yield of the desired product.
Scientific Research Applications
((3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic properties.
properties
CAS RN |
155687-96-0 |
|---|---|
Product Name |
(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3aS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c][1,2]oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-6-4-9-8(5-11-10-9)7(6)3-1/h6-8H,1-5H2/t6-,7-,8-/m0/s1 |
InChI Key |
QHGBBHKQUOKFKZ-FXQIFTODSA-N |
Isomeric SMILES |
C1C[C@H]2CC3=NOC[C@H]3[C@H]2C1 |
SMILES |
C1CC2CC3=NOCC3C2C1 |
Canonical SMILES |
C1CC2CC3=NOCC3C2C1 |
synonyms |
Pentaleno[2,1-c]isoxazole, 3,3a,3b,4,5,6,6a,7-octahydro-, (3a-alpha-,3b-alpha-,6a-alpha-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



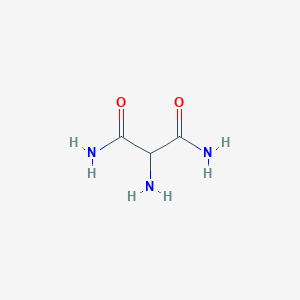
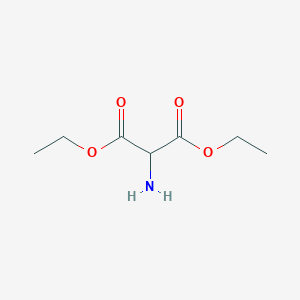
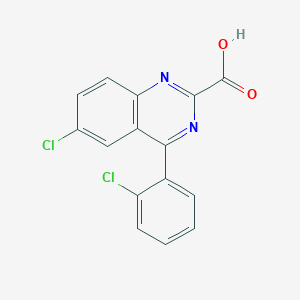
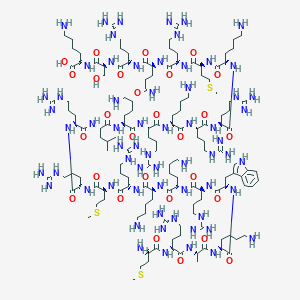

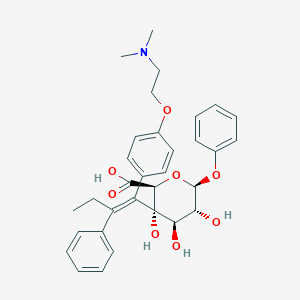

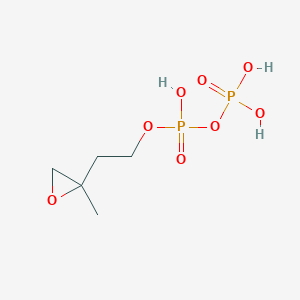
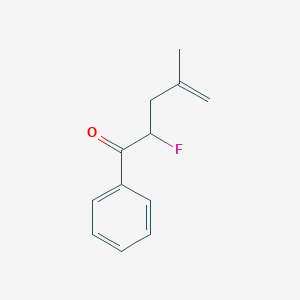

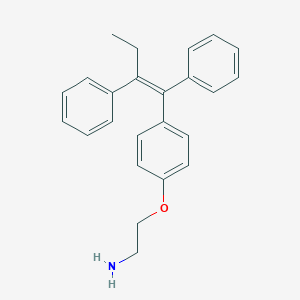
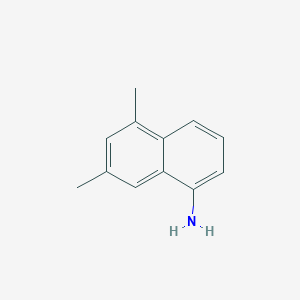
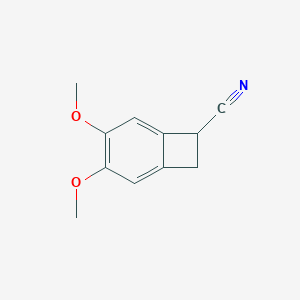
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)